8,11-dimethyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one
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Overview
Description
8,11-dimethyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one is a complex organic compound with a unique structure that combines elements of cycloheptane, furan, and chromene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,11-dimethyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one typically involves multiple steps, starting from simpler organic molecules. The process may include cyclization reactions, furan ring formation, and chromene synthesis under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale operations. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
8,11-dimethyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its functional groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, modifying the compound’s structure.
Substitution: Replacement of one functional group with another, which can change the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly for its potential therapeutic effects.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 8,11-dimethyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
2-[4a,8-Dimethyl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-2-yl]propan-2-ol: Shares some structural similarities but differs in its functional groups and overall structure.
Dibenzo[f,h]furo[2,3-b]quinoxaline: Another complex organic compound with a fused ring system, used in different applications.
Uniqueness
8,11-dimethyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one is unique due to its specific combination of cycloheptane, furan, and chromene rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H18O3 |
---|---|
Molecular Weight |
282.3 g/mol |
IUPAC Name |
12,16-dimethyl-10,14-dioxatetracyclo[9.7.0.02,8.013,17]octadeca-1(11),2(8),12,15,17-pentaen-9-one |
InChI |
InChI=1S/C18H18O3/c1-10-9-20-16-11(2)17-15(8-14(10)16)12-6-4-3-5-7-13(12)18(19)21-17/h8-9H,3-7H2,1-2H3 |
InChI Key |
DQSTVUZCGJZDFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C4=C(CCCCC4)C(=O)O3)C |
Origin of Product |
United States |
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